molecular formula C8H4BrNO2S B1527764 4-Bromo-2-benzothiazolecarboxylic acid CAS No. 1187928-21-7

4-Bromo-2-benzothiazolecarboxylic acid

Cat. No.: B1527764
CAS No.: 1187928-21-7
M. Wt: 258.09 g/mol
InChI Key: SPKGFAPPOURYHT-UHFFFAOYSA-N
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Description

4-Bromo-2-benzothiazolecarboxylic acid is a heterocyclic organic compound that contains a bromine atom, a thiazole ring, and a carboxylic acid group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-benzothiazolecarboxylic acid typically involves the bromination of benzo[D]thiazole-2-carboxylic acid. The process can be summarized as follows:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Large-Scale Bromination: Utilizing industrial reactors to handle larger quantities of starting materials and brominating agents.

    Optimization: Reaction conditions are optimized for maximum yield and purity, including temperature control, solvent selection, and reaction time.

    Purification and Quality Control: Advanced purification techniques and stringent quality control measures are employed to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-benzothiazolecarboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

Scientific Research Applications

4-Bromo-2-benzothiazolecarboxylic acid has diverse applications in scientific research:

    Medicinal Chemistry: Used as a precursor in the synthesis of drugs with potential antimicrobial, antifungal, and anticancer properties.

    Biological Studies: Investigated for its role in inhibiting specific enzymes and pathways in biological systems.

    Material Science: Utilized in the development of novel materials with unique electronic and optical properties.

    Agrochemicals: Employed in the synthesis of compounds with herbicidal and pesticidal activities

Mechanism of Action

The mechanism of action of 4-Bromo-2-benzothiazolecarboxylic acid involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-2-benzothiazolecarboxylic acid is unique due to the presence of the bromine atom, which enhances its reactivity in substitution reactions and its potential biological activities. This makes it a valuable compound in the synthesis of pharmaceuticals and other bioactive molecules .

Properties

IUPAC Name

4-bromo-1,3-benzothiazole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrNO2S/c9-4-2-1-3-5-6(4)10-7(13-5)8(11)12/h1-3H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPKGFAPPOURYHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Br)N=C(S2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901283466
Record name 4-Bromo-2-benzothiazolecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901283466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1187928-21-7
Record name 4-Bromo-2-benzothiazolecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187928-21-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-2-benzothiazolecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901283466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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